Isobutyl methanesulfonate

Vue d'ensemble

Description

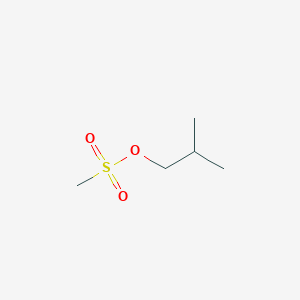

Isobutyl methanesulfonate is an organic compound with the molecular formula C5H12O3S. It is a colorless to almost colorless clear liquid, known for its use as an alkylating agent in various chemical reactions. The compound is characterized by its high purity and stability, making it a valuable reagent in both laboratory and industrial settings .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Isobutyl methanesulfonate can be synthesized through the reaction of isobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere, with cooling to maintain the temperature around 0-10°C. The reaction mixture is then stirred for about 1-2 hours to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis involves adding isobutanol and triethylamine to a reaction flask containing dichloromethane. Methanesulfonyl chloride is then added dropwise while maintaining the temperature below 10°C. After the reaction is complete, the mixture is washed with water and hydrochloric acid, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield this compound with high purity .

Analyse Des Réactions Chimiques

Types of Reactions: Isobutyl methanesulfonate primarily undergoes nucleophilic substitution reactions due to the presence of the methanesulfonate group, which is a good leaving group. It can also participate in esterification and alkylation reactions .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or tetrahydrofuran.

Esterification: Methanesulfonic acid can be used as a catalyst in the presence of an alcohol to form esters.

Alkylation: this compound can alkylate various nucleophiles under mild conditions.

Major Products: The major products of these reactions depend on the nucleophile used. For example, reaction with an amine would yield an alkylated amine, while reaction with an alcohol would produce an ester .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Isobutyl methanesulfonate is an alkyl sulfonate, known for its ability to act as a potent mutagen due to its alkylating properties. The mechanism involves the formation of DNA adducts, which can lead to mutations and cellular damage. The compound primarily targets the O6 position of guanine in DNA, resulting in mispairing during DNA replication and potentially leading to double-strand breaks (DSBs) if not repaired properly .

2.1. Anticancer Research

IBMS has been utilized in cancer research to study its mutagenic effects and potential therapeutic applications. It has been shown to induce thymic lymphomas and squamous cell carcinomas in animal models, highlighting its role as a genotoxic agent .

Case Study:

- A study demonstrated that IBMS exposure led to a significant increase in γ-H2AX foci, indicating DSBs in treated cells. This response was particularly pronounced in FANC-deficient cells, suggesting that IBMS may be useful for understanding DNA repair mechanisms and developing targeted therapies for cancers with defective repair pathways .

2.2. Drug Development

In drug development, understanding the mutagenic properties of IBMS is crucial for assessing pharmaceutical impurities. Its profile has been compared to other alkylating agents, providing insights into safety evaluations for new drugs .

Data Table: Mutagenicity Profiles of Alkylating Agents

| Compound | Mutagenicity Level | Mechanism of Action |

|---|---|---|

| This compound | High | Alkylation at O6 position of guanine |

| Methyl Methanesulfonate | Moderate | Alkylation at O6 position of guanine |

| Ethyl Methanesulfonate | Moderate | Similar to IBMS |

3.1. Wastewater Treatment

IBMS has potential applications in environmental chemistry, particularly in wastewater treatment processes where it can be used to enhance the removal of contaminants through reactive extraction methods. Its reactivity allows it to form complexes with various pollutants, aiding in their removal from wastewater streams .

Case Study:

- Research on the extraction of methanesulfonic acid from wastewater highlighted the efficiency of using IBMS as a reagent in conjunction with other extractants like trioctylamine (TOA). The study reported extraction efficiencies exceeding 90% under optimal conditions .

Future Directions and Research Needs

Despite its promising applications, further research is necessary to fully understand the implications of IBMS use, particularly regarding its safety profile and environmental impact. Future studies should focus on:

- Long-term mutagenicity studies in various biological models.

- Development of safer derivatives with reduced toxicity.

- Exploration of its potential as a therapeutic agent in targeted cancer treatments.

Mécanisme D'action

The mechanism of action of isobutyl methanesulfonate involves the alkylation of nucleophilic sites within molecules. The methanesulfonate group acts as a leaving group, allowing the isobutyl group to form a covalent bond with the nucleophile. This process can modify the structure and function of the target molecule, making it useful in various chemical and biological applications .

Comparaison Avec Des Composés Similaires

- Methyl methanesulfonate

- Ethyl methanesulfonate

- Propyl methanesulfonate

Comparison: Isobutyl methanesulfonate is unique due to its specific alkyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to methyl and ethyl methanesulfonate, this compound has a bulkier alkyl group, which can affect its steric interactions and make it more selective in certain reactions .

Is there anything else you would like to know about this compound or any other compound?

Activité Biologique

Isobutyl methanesulfonate (IBMS), a member of the alkyl methanesulfonate family, is recognized for its potential biological activities, particularly in mutagenesis and genotoxicity. This article synthesizes existing research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of IBMS.

This compound has the following chemical properties:

- Molecular Formula : CHOS

- Molecular Weight : 152.21 g/mol

- Appearance : Colorless to almost colorless liquid

- Purity : Minimum 98.0% (GC)

- Boiling Point : 53 °C at 1 mmHg

- Flash Point : 97 °C

- Specific Gravity : 1.11 at 20 °C

Mutagenicity and Genotoxicity

Research indicates that IBMS exhibits significant mutagenic properties, similar to its structural analogs such as isopropyl methanesulfonate (IPMS). The mutagenic potential is primarily attributed to its ability to alkylate DNA, leading to various forms of DNA damage.

-

In Vivo Studies :

- A study evaluated the mutagenicity of IPMS using Wistar rats, where acute and subchronic exposures resulted in notable mutations in red blood cell populations. The Pig-a mutation assay indicated a clear dose-response relationship, suggesting that IBMS may exhibit similar effects due to structural similarities .

-

Mechanism of Action :

- The mechanism of action involves the formation of O6-alkyl guanine adducts, which are poorly recognized by DNA repair enzymes like methylguanine methyltransferase (MGMT). This leads to increased double-strand breaks and chromosomal aberrations, particularly in cells deficient in Fanconi anemia (FANC) pathways .

Cytotoxic Effects

In addition to its mutagenic properties, IBMS has been shown to induce cytotoxic effects in various cell lines. The cytotoxicity is believed to be a result of DNA damage leading to cell cycle arrest and apoptosis.

- Cell Line Studies :

Case Studies

Case studies on related compounds provide insights into the biological activity of IBMS:

- A study on isopropyl methanesulfonate highlighted its potent genotoxic effects and suggested that similar compounds could pose risks as pharmaceutical impurities. The study employed various assays including micronucleus tests and evaluated chromosomal damage across multiple exposures .

Data Summary

The following table summarizes key findings related to the biological activity of IBMS and its analogs:

| Compound | Mutagenicity | Cytotoxicity | Key Findings |

|---|---|---|---|

| This compound | Yes | Yes | Similar action mechanism as IPMS; induces DNA damage |

| Isopropyl Methanesulfonate | Yes | Yes | Potent genotoxic agent; higher sensitivity in FANC-deficient cells |

| Ethyl Methanesulfonate | Moderate | Moderate | Less potent than IPMS; lower mutation frequency observed |

Propriétés

IUPAC Name |

2-methylpropyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12O3S/c1-5(2)4-8-9(3,6)7/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZMKMCFRTKGVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936547 | |

| Record name | 2-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16156-53-9 | |

| Record name | Methanesulfonic acid, 2-methylpropyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16156-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isobutyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016156539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methylpropyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isobutyl Methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBUTYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7Y6L6AB2M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.